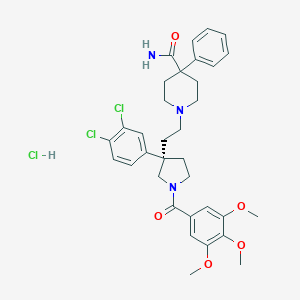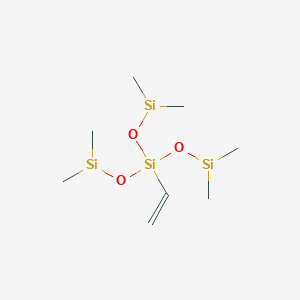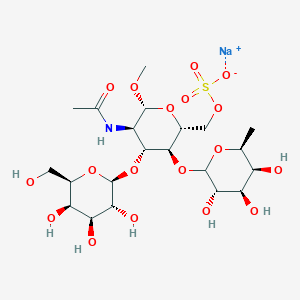
Methyl gfadsg
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl glyoxal (MG) is a highly reactive, toxic metabolite that is formed during the breakdown of glucose metabolism. Methyl glyoxal has been implicated in the development of several diseases, including diabetes, neurodegenerative diseases, and cancer. Methyl glyoxal is also a potent mutagen and carcinogen, making it a significant environmental and occupational health concern.
Wirkmechanismus
Methyl glyoxal reacts with proteins and other biomolecules, such as DNA and lipids, to form advanced glycation end products (AGEs). AGEs are implicated in the pathogenesis of several diseases, including diabetes, neurodegenerative diseases, and cancer. Methyl glyoxal is also a potent mutagen and carcinogen, making it a significant environmental and occupational health concern.
Biochemische Und Physiologische Effekte
Methyl glyoxal has been shown to have several biochemical and physiological effects. It induces oxidative stress and inflammation, which can lead to cellular damage and dysfunction. Methyl glyoxal also alters the structure and function of proteins, which can lead to the formation of AGEs. AGEs are implicated in the development of several diseases, including diabetes, neurodegenerative diseases, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl glyoxal is a useful tool for studying the mechanisms of glycation and protein modification. It is also a useful tool for studying the effects of oxidative stress and inflammation on cellular function. However, methyl glyoxal is highly reactive and toxic, making it challenging to work with in the laboratory.
Zukünftige Richtungen
Future research on methyl glyoxal should focus on developing new methods for studying its effects on cellular function and disease development. New techniques for detecting and quantifying methyl glyoxal and AGEs in biological samples should also be developed. Additionally, more research is needed to understand the role of methyl glyoxal in the development of specific diseases, such as diabetes, neurodegenerative diseases, and cancer.
Synthesemethoden
Methyl glyoxal is synthesized by the oxidation of dihydroxyacetone phosphate (DHAP), which is an intermediate in the glycolytic pathway. The reaction is catalyzed by the enzyme methylglyoxal synthase (Methyl gfadsgS) and requires the cofactor glutathione. The reaction produces methyl glyoxal and reduced glutathione.
Wissenschaftliche Forschungsanwendungen
Methyl glyoxal has been widely studied in the field of biochemistry and molecular biology. It is used as a model compound to study the mechanisms of glycation and protein modification. Methyl glyoxal is also a useful tool for studying the effects of oxidative stress and inflammation on cellular function.
Eigenschaften
CAS-Nummer |
162330-32-7 |
|---|---|
Produktname |
Methyl gfadsg |
Molekularformel |
C21H36NNaO18S |
Molekulargewicht |
645.6 g/mol |
IUPAC-Name |
sodium;[(2R,3S,4R,5R,6R)-5-acetamido-6-methoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl sulfate |
InChI |
InChI=1S/C21H37NO18S.Na/c1-6-11(25)13(27)15(29)20(36-6)39-17-9(5-35-41(31,32)33)38-19(34-3)10(22-7(2)24)18(17)40-21-16(30)14(28)12(26)8(4-23)37-21;/h6,8-21,23,25-30H,4-5H2,1-3H3,(H,22,24)(H,31,32,33);/q;+1/p-1/t6-,8+,9+,10+,11+,12-,13+,14-,15-,16+,17+,18+,19+,20?,21-;/m0./s1 |
InChI-Schlüssel |
INIIUSWZEGQLNG-PBJYBBQPSA-M |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@@H](C(O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)OC)COS(=O)(=O)[O-])O)O)O.[Na+] |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC)COS(=O)(=O)[O-])O)O)O.[Na+] |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC)COS(=O)(=O)[O-])O)O)O.[Na+] |
Synonyme |
methyl GFADSG methyl O-galactopyranosyl-1-3-O-(fucopyranosyl-1-4)-2-acetamido-2-deoxy-6-O-sulfoglucopyranoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



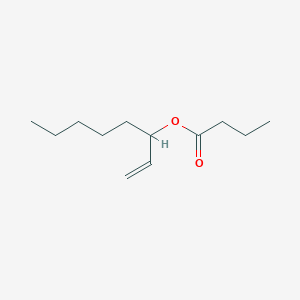
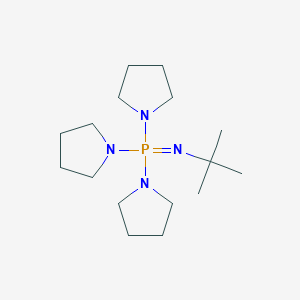

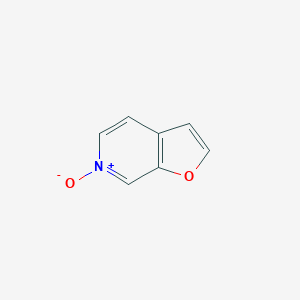
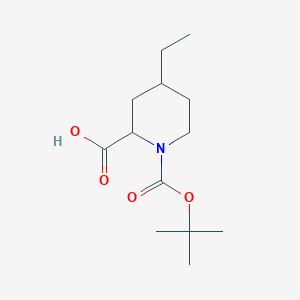


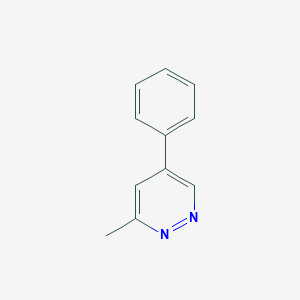
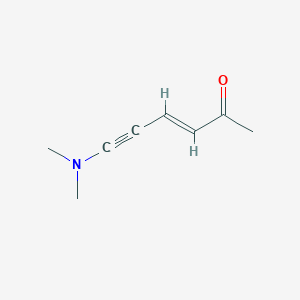

![1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione](/img/structure/B63815.png)

